molecular formula C9H11ClFNO B13106647 1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride

1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride

Katalognummer: B13106647
Molekulargewicht: 203.64 g/mol
InChI-Schlüssel: UTUWYDXSXBNMCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride is an organic compound with the molecular formula C9H11ClFNO. It is a derivative of ethanone, characterized by the presence of an amino group, a fluorine atom, and a methyl group on the phenyl ring.

Vorbereitungsmethoden

The synthesis of 1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride can be compared with other similar compounds, such as:

    1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethanone: Differing by the presence of a hydroxy group instead of a methyl group.

    1-(5-Amino-2-fluoro-4-methoxyphenyl)ethanone: Differing by the presence of a methoxy group instead of a methyl group.

    2-Amino-1-(4-methylphenyl)ethanone hydrochloride: Differing by the absence of the fluoro group

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C9H11ClFNO

Molekulargewicht

203.64 g/mol

IUPAC-Name

1-(5-amino-2-fluoro-4-methylphenyl)ethanone;hydrochloride

InChI

InChI=1S/C9H10FNO.ClH/c1-5-3-8(10)7(6(2)12)4-9(5)11;/h3-4H,11H2,1-2H3;1H

InChI-Schlüssel

UTUWYDXSXBNMCV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1N)C(=O)C)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.